molecular formula C6H4N2O3S B185826 Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide CAS No. 142141-07-9

Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide

Cat. No. B185826
M. Wt: 184.17 g/mol
InChI Key: OCDUJMWEISRJAC-UHFFFAOYSA-N
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Description

Isothiazole, a related compound, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond .


Synthesis Analysis

Isothiazones, which are similar to Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, are produced by oxidation of enamine-thiones .


Molecular Structure Analysis

The molecular structure of isothiazole, a related compound, consists of a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .


Chemical Reactions Analysis

The synthesis of related compounds often involves reactions with amines and carboxylic acids .


Physical And Chemical Properties Analysis

Isothiazole has a molar mass of 85.12 g·mol −1 and a boiling point of 114 °C .

Scientific Research Applications

1. Inhibition of Receptor-Interacting Protein Kinase-1 (RIPK1)

  • Application Summary: Isothiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of RIPK1, a protein involved in the necroptosis pathway. This pathway regulates inflammatory signaling and cell death in various diseases, including inflammatory and neurodegenerative disorders .
  • Methods of Application: A cell-based screening assay was used to identify a novel hit compound 36. Starting from compound 36, a series of scaffolds were designed to improve anti-necroptosis activity, physicochemical properties, and metabolic stability .
  • Results: Compound 56, derived from the isothiazolo[5,4-b]pyridine backbone, effectively blocked necroptosis in both human and mouse cells (EC50 = 1-5 nM). It potently binds to RIPK1 (Kd = 13 nM), but not RIPK3 (Kd >10,000 nM). It also displayed excellent cross-species liver microsomal metabolic stability (t1/2 > 90 min) and favorable in vitro safety profiles .

2. Inhibition of Cyclin G-Associated Kinase (GAK)

  • Application Summary: Disubstituted isothiazolo[4,3-b]pyridines are known inhibitors of GAK, a kinase involved in a broad array of cellular activities, including trans-Golgi network protein secretion, cell proliferation and differentiation, and cell division through mitosis .
  • Methods of Application: A novel synthetic procedure was developed to prepare 3,7-disubstituted isothiazolo[4,3-b]pyridines, starting from 2,4-dichloro-3-nitropyridine .
  • Results: The 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine was completely devoid of GAK affinity, in contrast to its 3,5- and 3,6-disubstituted congeners .

3. Anti-SIRS Activity

  • Application Summary: Isothiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of RIPK1, a protein involved in the necroptosis pathway, which regulates inflammatory signaling and cell death in a variety of diseases, including inflammatory and neurodegenerative disorders . These compounds have shown potent in vivo anti-SIRS (Systemic Inflammatory Response Syndrome) activity .
  • Methods of Application: A cell-based screening assay was used to identify a novel hit compound 36. Starting from compound 36, a series of scaffolds were designed to improve anti-necroptosis activity, physicochemical properties, and metabolic stability .
  • Results: Compound 56, derived from the isothiazolo[5,4-b]pyridine backbone, effectively blocked necroptosis in both human and mouse cells (EC50 = 1-5 nM). It potently binds to RIPK1 (Kd = 13 nM), but not RIPK3 (Kd >10,000 nM). Importantly, compound 56 displayed excellent cross-species liver microsomal metabolic stability (t1/2 > 90 min). Furthermore, pre-treatment with 56 significantly reduced hypothermia and lethal shock in the systemic inflammatory response syndrome mice model .

4. Inhibition of Numb-Associated Kinase (NAK) Family

  • Application Summary: Disubstituted isothiazolo[4,3-b]pyridines are known inhibitors of the Numb-associated kinase (NAK) family of serine/threonine kinases, which are involved in a broad array of cellular activities, including trans-Golgi network protein secretion, cell proliferation and differentiation, and cell division through mitosis .
  • Methods of Application: A novel synthetic procedure was developed to prepare 3,7-disubstituted isothiazolo[4,3-b]pyridines, starting from 2,4-dichloro-3-nitropyridine .
  • Results: The 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine was completely devoid of GAK affinity, in contrast to its 3,5- and 3,6-disubstituted congeners .

5. Anti-Inflammatory Activity

  • Application Summary: Isothiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of RIPK1, a protein involved in the necroptosis pathway, which regulates inflammatory signaling and cell death in a variety of diseases, including inflammatory and neurodegenerative disorders . These compounds have shown potent in vivo anti-inflammatory activity .
  • Methods of Application: A cell-based screening assay was used to identify a novel hit compound 36. Starting from compound 36, a series of scaffolds were designed to improve anti-necroptosis activity, physicochemical properties, and metabolic stability .
  • Results: Compound 56, derived from the isothiazolo[5,4-b]pyridine backbone, effectively blocked necroptosis in both human and mouse cells (EC50 = 1-5 nM). A binding assay showed that compound 56 potently binds to RIPK1 (Kd = 13 nM), but not RIPK3 (Kd >10,000 nM). Importantly, compound 56 displayed excellent cross-species liver microsomal metabolic stability (t1/2 > 90 min). Furthermore, compound 56 exhibited favorable in vitro safety profiles in hERG and CYP assays .

6. Inhibition of Trans-Golgi Network Protein Secretion

  • Application Summary: Disubstituted isothiazolo[4,3-b]pyridines are known inhibitors of the Numb-associated kinase (NAK) family of serine/threonine kinases, which are involved in a broad array of cellular activities, including trans-Golgi network protein secretion .
  • Methods of Application: A novel synthetic procedure was developed to prepare 3,7-disubstituted isothiazolo[4,3-b]pyridines, starting from 2,4-dichloro-3-nitropyridine .
  • Results: The 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine was completely devoid of GAK affinity, in contrast to its 3,5- and 3,6-disubstituted congeners .

Future Directions

Heterocyclic compounds, like Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, have potential in several research areas, from materials science to the pharmaceutical field .

properties

IUPAC Name

1,1-dioxo-[1,2]thiazolo[5,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3S/c9-6-4-1-2-7-3-5(4)12(10,11)8-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDUJMWEISRJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569103
Record name 1H-1lambda~6~-[1,2]Thiazolo[5,4-c]pyridine-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide

CAS RN

142141-07-9
Record name 1H-1lambda~6~-[1,2]Thiazolo[5,4-c]pyridine-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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